molecular formula C22H17NO4S B2816961 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide CAS No. 923256-92-2

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide

Cat. No.: B2816961
CAS No.: 923256-92-2
M. Wt: 391.44
InChI Key: UAMXRMPBTHWUTR-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H17NO4S and its molecular weight is 391.44. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Polymorphism

  • Crystal Structures and Conformations : Studies have examined the crystal structures and conformations of chromene carboxamide derivatives, focusing on aspects like the anti-rotamer conformation about the C-N bond and the amide O atom's orientation. Such structural insights are crucial for understanding the molecular interactions and properties of these compounds (Reis et al., 2013), (Gomes et al., 2015).

Chemical Synthesis and Reactivity

  • Reactivity with Cyanothioacetamide : Research demonstrates the reactivity of chromone-3-carboxamides with cyanothioacetamide, leading to the formation of various derivatives. This reactivity is vital for synthesizing novel compounds with potential applications in various fields (Kornev et al., 2019).

Biological Activities and Applications

  • Antimicrobial and Enzyme Inhibition Studies : Studies involving chromone-carboxamide derivatives have explored their antimicrobial properties and potential enzyme inhibition capabilities. Such research is significant for drug discovery and understanding the biological activities of these compounds (Tiwari et al., 2018), (Nikalje et al., 2017).

Structural Analysis and Spectroscopy

  • Molecular and Supramolecular Structures : X-ray crystallographic analysis has been employed to understand the molecular and supramolecular structures of chromone-carboxamide derivatives. This analysis is crucial for comprehending the compounds' detailed molecular conformation and their potential interactions (Reis et al., 2014).

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-2-26-16-8-5-14(6-9-16)20-13-18(24)17-12-15(7-10-19(17)27-20)23-22(25)21-4-3-11-28-21/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMXRMPBTHWUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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